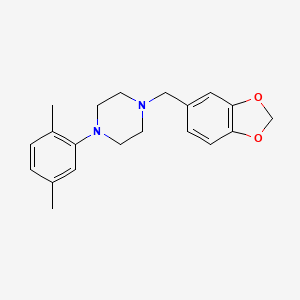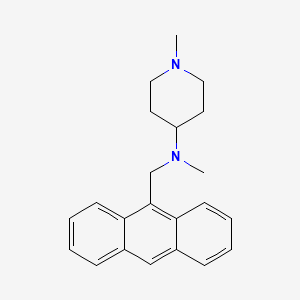![molecular formula C16H26N2O2 B3851327 N,N-diethyl-1-[(5-methyl-2-furyl)methyl]-3-piperidinecarboxamide](/img/structure/B3851327.png)
N,N-diethyl-1-[(5-methyl-2-furyl)methyl]-3-piperidinecarboxamide
Overview
Description
N,N-diethyl-1-[(5-methyl-2-furyl)methyl]-3-piperidinecarboxamide, commonly known as DMF-DMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMF-DMA is a synthetic compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Mechanism of Action
The exact mechanism of action of DMF-DMA is not fully understood. However, it is believed to act as a modulator of the dopamine system in the brain. DMF-DMA has been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction. It is also believed to inhibit the reuptake of dopamine, leading to increased levels of dopamine in the synapse.
Biochemical and Physiological Effects
DMF-DMA has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, leading to a reduction in oxidative stress. DMF-DMA has also been shown to reduce inflammation and cell death in animal models of stroke and traumatic brain injury. Additionally, DMF-DMA has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
DMF-DMA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, allowing for easy administration in animal models. However, DMF-DMA has some limitations as well. It has a short half-life and is rapidly metabolized in the body, leading to a short duration of action. Additionally, the exact mechanism of action of DMF-DMA is not fully understood, making it difficult to interpret the results of experiments.
Future Directions
DMF-DMA has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Some future directions for research include investigating the long-term effects of DMF-DMA on the brain, determining its efficacy in different animal models of disease, and elucidating its exact mechanism of action. Additionally, the development of new analogs of DMF-DMA may lead to compounds with improved pharmacological properties.
Scientific Research Applications
DMF-DMA has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and toxicology. It has been shown to exhibit neuroprotective effects in animal models of stroke and traumatic brain injury. DMF-DMA has also been investigated as a potential treatment for drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and methamphetamine.
properties
IUPAC Name |
N,N-diethyl-1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-4-18(5-2)16(19)14-7-6-10-17(11-14)12-15-9-8-13(3)20-15/h8-9,14H,4-7,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTQOYKZQROFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-1-piperazinyl)phenyl]ethanone](/img/structure/B3851244.png)
![N-[2-(allyloxy)benzyl]-N-methyl-2-phenylethanamine](/img/structure/B3851253.png)

![(2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851270.png)
![1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinecarboxamide](/img/structure/B3851271.png)
![2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol](/img/structure/B3851274.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B3851277.png)

![2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3851282.png)
![ethyl 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1-piperazinecarboxylate](/img/structure/B3851285.png)

![N-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B3851311.png)
![1-ethyl-4-[3-(methylthio)propyl]piperazine](/img/structure/B3851324.png)
![(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851330.png)